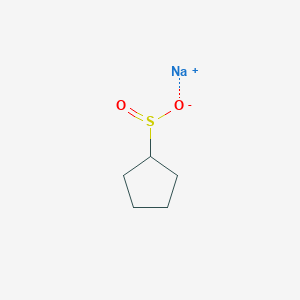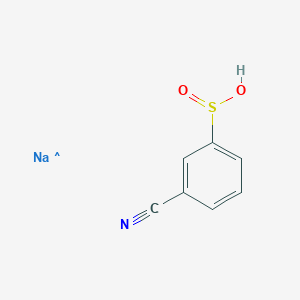
CID 66651388
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-cyanobenzenesulfinate is an organic compound with the molecular formula C₇H₄NNaO₂S. It is a sodium salt of 3-cyanobenzenesulfinic acid and is used primarily in research and industrial applications. This compound is known for its role as a building block in the synthesis of various organosulfur compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 3-cyanobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 3-cyanobenzenesulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods
In industrial settings, the production of sodium 3-cyanobenzenesulfinate often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-cyanobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles like alkoxides or amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3-cyanobenzenesulfinate has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of sodium 3-cyanobenzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfinic group to other molecules, facilitating the formation of sulfonyl derivatives. This reactivity is crucial in various synthetic pathways, including the formation of sulfonamides and sulfones.
Comparación Con Compuestos Similares
Similar Compounds
Sodium benzenesulfinate: Similar in structure but lacks the cyano group.
Sodium toluenesulfinate: Contains a methyl group instead of a cyano group.
Sodium methanesulfinate: A simpler structure with a single carbon atom attached to the sulfinic group.
Uniqueness
Sodium 3-cyanobenzenesulfinate is unique due to the presence of the cyano group, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds where the cyano group plays a crucial role in the desired chemical transformations.
Propiedades
Fórmula molecular |
C7H5NNaO2S |
|---|---|
Peso molecular |
190.18 g/mol |
InChI |
InChI=1S/C7H5NO2S.Na/c8-5-6-2-1-3-7(4-6)11(9)10;/h1-4H,(H,9,10); |
Clave InChI |
LZWKOYCGFPFOFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)O)C#N.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

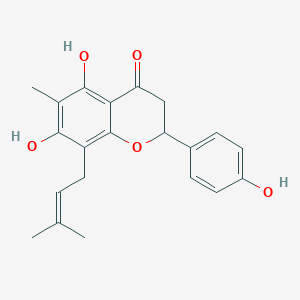
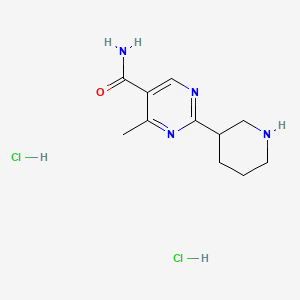



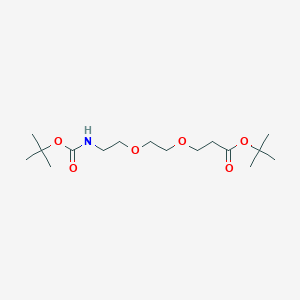

![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)
![4-Azido-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12310047.png)
